molecular formula C15H10BrF3N2O3 B11477748 1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11477748
M. Wt: 403.15 g/mol
InChI Key: OARJKBKXQYSBKU-UHFFFAOYSA-N
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Description

1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a bromophenyl group, a trifluoromethyl group, and a pyrrolo[3,2-b]pyridine core

Chemical Reactions Analysis

1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl active species . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s biological activity by influencing its physicochemical properties and interactions with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and properties. The presence of the trifluoromethyl group in 1-(3-BROMOPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID makes it unique and potentially more effective in certain applications due to the enhanced stability and reactivity conferred by this group .

Properties

Molecular Formula

C15H10BrF3N2O3

Molecular Weight

403.15 g/mol

IUPAC Name

1-(3-bromophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10BrF3N2O3/c16-7-2-1-3-8(4-7)21-6-9(14(23)24)12-13(21)10(15(17,18)19)5-11(22)20-12/h1-4,6,10H,5H2,(H,20,22)(H,23,24)

InChI Key

OARJKBKXQYSBKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC(=CC=C3)Br)C(=O)O)NC1=O)C(F)(F)F

Origin of Product

United States

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